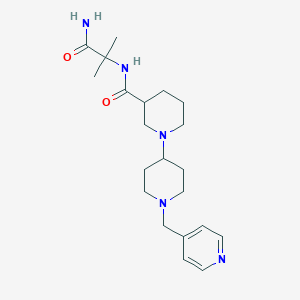
N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It was first synthesized in 1969 and has been used clinically since the 1980s. Diflunisal has been found to be effective in treating various conditions, including osteoarthritis, rheumatoid arthritis, and gouty arthritis.
作用机制
N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX enzymes, N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea reduces the production of prostaglandins, which results in a reduction in pain, inflammation, and fever.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which results in a reduction in pain, inflammation, and fever. N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has also been found to have antioxidant properties, which may help to protect against oxidative damage in the body. Additionally, N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been found to have antiplatelet effects, which may help to prevent blood clots.
实验室实验的优点和局限性
N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has a number of advantages and limitations for lab experiments. One advantage is that it is a well-established drug that has been extensively studied for its anti-inflammatory and analgesic properties. This means that there is a wealth of information available on its mechanism of action and physiological effects. Additionally, N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea is relatively inexpensive and easy to obtain, which makes it a good candidate for use in lab experiments.
One limitation of N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea is that it has been found to have some toxic effects in certain populations, such as the elderly and those with kidney disease. Additionally, N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been found to have some gastrointestinal side effects, such as nausea and indigestion. These limitations should be taken into consideration when designing lab experiments using N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea.
未来方向
There are a number of future directions for research on N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea. One area of interest is the potential use of N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea in the treatment of Alzheimer's disease. N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been found to inhibit the activity of amyloid beta, which is a protein that is involved in the development of Alzheimer's disease. Additionally, N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of Alzheimer's disease.
Another area of interest is the potential use of N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea in the treatment of cancer. N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been found to have anti-inflammatory and antioxidant properties, which may help to prevent the development of cancer. Additionally, N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been found to inhibit the activity of certain enzymes that are involved in the development of cancer.
Conclusion
N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea is a non-steroidal anti-inflammatory drug that has been found to be effective in the treatment of pain, inflammation, and fever. It works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has a number of biochemical and physiological effects, including reducing the production of prostaglandins, having antioxidant properties, and having antiplatelet effects. It has a number of advantages and limitations for lab experiments, and there are a number of future directions for research on N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea, including its potential use in the treatment of Alzheimer's disease and cancer.
合成方法
The synthesis of N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea involves the reaction of 2,4-difluoroaniline with 3-methoxybenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with urea to form N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea. The chemical structure of N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea is shown below.
科学研究应用
N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been shown to be a more potent inhibitor of COX enzymes than other NSAIDs such as aspirin and ibuprofen.
属性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-20-11-4-2-3-10(8-11)17-14(19)18-13-6-5-9(15)7-12(13)16/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLFDIXKELQDQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5374992.png)
![1,9-dimethyl-4-[(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5374994.png)


![N-methyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)pyridin-2-amine](/img/structure/B5375029.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-methylpropanamide](/img/structure/B5375041.png)
![7-(2-furyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5375048.png)
![6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5375050.png)
![2-[2-(2-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5375066.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5375070.png)
![methyl 4-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5375086.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5375092.png)
![3-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5375095.png)